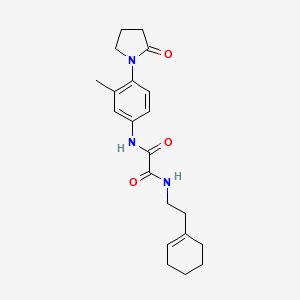![molecular formula C10H10ClNO2S B2694389 Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 2126161-01-9](/img/structure/B2694389.png)
Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MABTC and has a molecular formula of C11H10N2O2S.HCl.
作用機序
The exact mechanism of action of MABTC is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MABTC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MABTC has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MABTC has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that MABTC has potent antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
MABTC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. MABTC is also stable under normal laboratory conditions and has a long shelf life. However, MABTC has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for dissolution. MABTC is also sensitive to light and heat and should be stored in a cool, dark place.
将来の方向性
There are several future directions for the research and development of MABTC. One potential direction is the development of MABTC-based drugs for the treatment of cancer. Another potential direction is the investigation of the mechanism of action of MABTC and its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are also needed to determine the optimal dosage and administration route of MABTC for different applications.
Conclusion:
In conclusion, Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of MABTC involves a multi-step process, and it has been found to possess anti-inflammatory, analgesic, and antipyretic properties. MABTC has also been found to exhibit potent antitumor activity against various cancer cell lines. Further research is needed to determine the optimal dosage and administration route of MABTC for different applications.
合成法
The synthesis of MABTC involves a multi-step process that includes the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with potassium thiophene-2-carboxylate to form the intermediate product, 4-chloro-2-thiophenecarboxylic acid. The final step involves the reaction of 4-chloro-2-thiophenecarboxylic acid with methylamine to form MABTC hydrochloride.
科学的研究の応用
MABTC has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. MABTC has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
methyl 4-amino-1-benzothiophene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSWEFWSFKRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

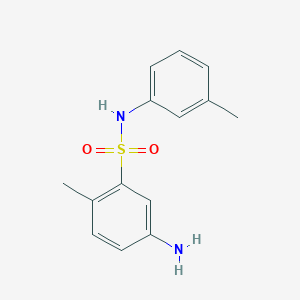
![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
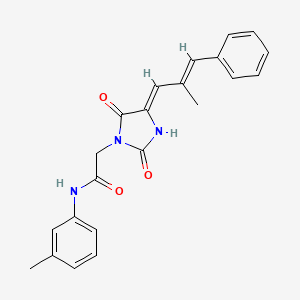
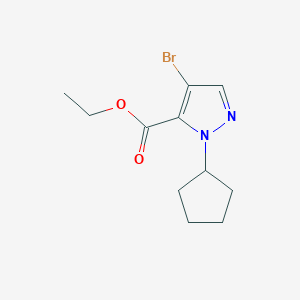
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2694314.png)

![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)
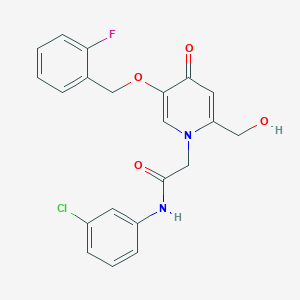

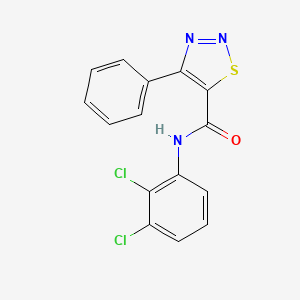
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)
